molecular formula C8H8FNO3 B8303492 2-(4-Fluoro-2-nitrophenyl)ethanol

2-(4-Fluoro-2-nitrophenyl)ethanol

Cat. No.: B8303492
M. Wt: 185.15 g/mol
InChI Key: ORYNFHRBOIYIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

ORYNFHRBOIYIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1-methyl-2-nitrobenzene (73.2 g, 0.47 mole) in DMSO (75 mL) was added paraformaldehyde (14.1 g, 0.47 mole), followed by potassium hydroxide (0.75 g) in ethanol (5 mL). The resulting reaction mixture was stirred at room temperature for six days and water (2 L) was added and the mixture neutralized with hydrochloric acid (2 N). The mixture was extracted with ethyl acetate (1 L) and the combined organic layers were washed with water (1 L), saturated sodium chloride (500 mL), dried (sodium sulfate) and concentrated to a yellow solid. Purification by flash column chromatography (silica gel, 1:1 methylene chloride:hexanes to methylene chloride) provided 20.7 g of the title compound as a light yellow oil. 1H NMR (CDCl3): 7.63 δ (dd, 1H); 7.40 δ (dd, 1H); 7.28 δ (dd, 1H); 3.90 δ (t, 3H); 3.10 δ (t, 2H); 1.55 δ (broad, 1H).
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

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